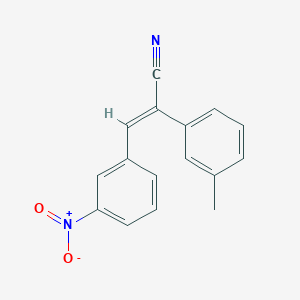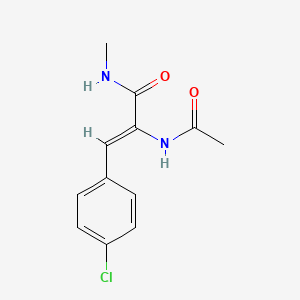
2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile is a chemical compound that belongs to the class of nitrophenylacrylonitrile derivatives. It is a yellow crystalline solid that is used in scientific research as a fluorescent probe for detecting and quantifying the presence of reactive oxygen species (ROS) in biological systems.
作用機序
The mechanism of action of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile involves the reaction of the nitrophenyl group with this compound, leading to the formation of a highly fluorescent product. The fluorescence intensity is proportional to the concentration of this compound, which allows for the quantification of this compound levels in biological systems. The specificity of the probe for this compound is due to the fact that the nitrophenyl group is highly reactive towards this compound, while being relatively unreactive towards other biological molecules.
Biochemical and Physiological Effects:
The use of this compound as a fluorescent probe for this compound has provided valuable insights into the biochemical and physiological effects of this compound in various biological systems. For example, the probe has been used to study the role of this compound in cancer cell proliferation, apoptosis, and drug resistance. It has also been used to investigate the effects of this compound on cardiovascular function, neuronal function, and aging.
実験室実験の利点と制限
The use of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile as a fluorescent probe for this compound has several advantages for lab experiments. Firstly, it is a highly sensitive and specific probe for this compound, which allows for the accurate detection and quantification of this compound levels in biological systems. Secondly, it is a non-invasive and non-toxic probe, which minimizes the potential for interfering with biological processes. However, there are also some limitations to the use of the probe. For example, the fluorescence intensity of the probe may be affected by factors such as pH, temperature, and solvent polarity, which can complicate the interpretation of the results. Additionally, the probe may not be suitable for studying this compound in certain biological systems, such as those with high levels of endogenous fluorescence.
将来の方向性
There are several future directions for the use of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile as a fluorescent probe for this compound. Firstly, there is a need for further optimization of the synthesis method to improve the yield and purity of the product. Secondly, there is a need for the development of new probes that can detect and quantify specific types of this compound, such as hydrogen peroxide and superoxide. Thirdly, there is a need for the development of new imaging techniques that can visualize the spatial and temporal distribution of this compound in biological systems. Finally, there is a need for the application of the probe in clinical settings, such as the diagnosis and treatment of diseases associated with oxidative stress.
合成法
The synthesis of 2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile involves the reaction of 3-methylbenzaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
科学的研究の応用
2-(3-methylphenyl)-3-(3-nitrophenyl)acrylonitrile is used in scientific research as a fluorescent probe for detecting and quantifying the presence of reactive oxygen species (this compound) in biological systems. This compound are highly reactive molecules that are produced as a byproduct of cellular metabolism and play a crucial role in various physiological and pathological processes. The excessive accumulation of this compound can cause oxidative stress, which is associated with various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the detection and quantification of this compound are essential for understanding the underlying mechanisms of these diseases and developing effective therapies.
特性
IUPAC Name |
(E)-2-(3-methylphenyl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-4-2-6-14(8-12)15(11-17)9-13-5-3-7-16(10-13)18(19)20/h2-10H,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLDAVYRSHXTAH-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5496000.png)
![2-{4-bromo-2-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B5496001.png)


![N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5496017.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5496025.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496040.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5496047.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5496052.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B5496056.png)

![1'-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5496069.png)
![N-benzyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5496081.png)
